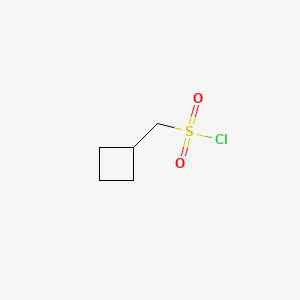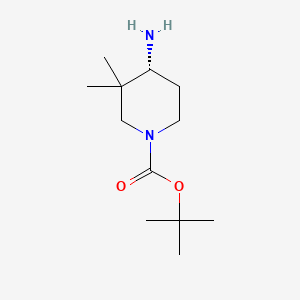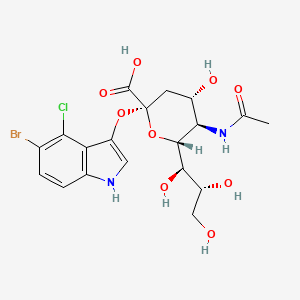
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene” is an organic compound with a complex structure. It contains several functional groups, including a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The compound has a molecular weight of 373.29 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The InChI code for this compound is 1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
One area of scientific research involving compounds like 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene focuses on the development of improved synthesis techniques for related halogenated aromatic compounds. For example, the study by Song Yan-min (2007) demonstrates an improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a multi-step process including nitration, reduction, diazotization, and bromination. This synthesis approach may be relevant for the preparation of compounds structurally similar to 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene, highlighting the significance of such methodologies in the creation of complex halogenated molecules for various applications (Song Yan-min, 2007).
Radiochemical Synthesis
Another research application involves the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemical studies, such as in the preparation of radiopharmaceuticals. Ermert et al. (2004) compared different methods for preparing 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions, which could be pertinent for compounds with similar halogenation patterns like 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene. This research underscores the importance of halogenated aromatic compounds in the development and optimization of radiolabeling techniques for medical imaging and diagnostic purposes (Ermert et al., 2004).
Material Science and Electrochemistry
In the field of material science and electrochemistry, halogenated compounds are explored for their potential applications in enhancing the properties of materials. For instance, Zhang Qian-y (2014) researched the use of 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries, demonstrating its role in improving overcharge protection and fire retardancy. While this study does not directly involve 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene, it illustrates the broader utility of bromo-fluorobenzene derivatives in advancing the safety and efficiency of energy storage systems (Zhang Qian-y, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKNZVKWVYDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742800 |
Source


|
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene | |
CAS RN |
1355247-95-8 |
Source


|
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)
